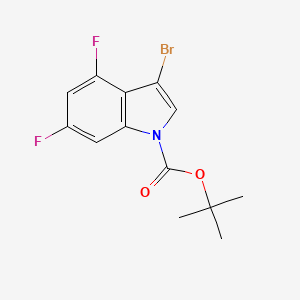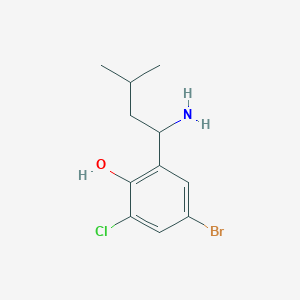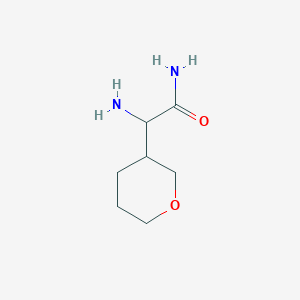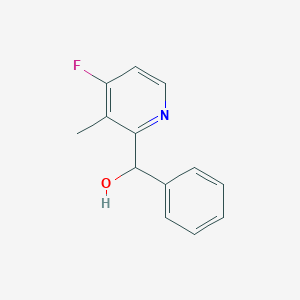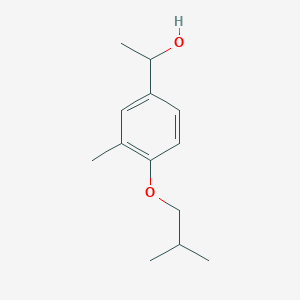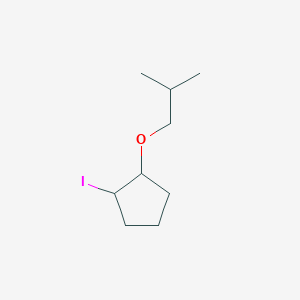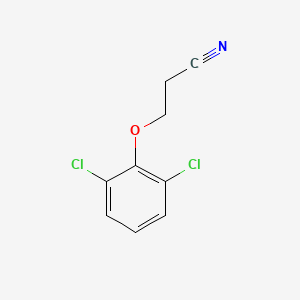
3-(2,6-Dichloro-phenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichloro-phenoxy)propanenitrile: is an organic compound with the molecular formula C9H7Cl2NO . It is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 6 positions, and a propanenitrile group attached to the phenoxy ring. This compound is used as a versatile small molecule scaffold in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichloro-phenoxy)propanenitrile typically involves the reaction of 2,6-dichlorophenol with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,6-Dichloro-phenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Carboxylic acids or amides.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2,6-Dichloro-phenoxy)propanenitrile is used as a building block in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound is used to study the effects of phenoxy-substituted compounds on cellular processes
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichloro-phenoxy)propanenitrile involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction modulation .
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,6-Dichlorobenzonitrile: Another compound with a dichlorophenyl group and a nitrile group.
Uniqueness: 3-(2,6-Dichloro-phenoxy)propanenitrile is unique due to the presence of both the phenoxy and propanenitrile groups, which confer distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7Cl2NO |
|---|---|
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |
Clave InChI |
YZWIZSFHCVPHFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OCCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
